molecular formula C18H25NO3 B13422783 4,5-Dehydro-Capsaicin

4,5-Dehydro-Capsaicin

Cat. No.: B13422783
M. Wt: 303.4 g/mol
InChI Key: QHRKXNFUKSSHEC-LMJRQTCTSA-N
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Description

4,5-Dehydro-Capsaicin is a naturally occurring compound found in chili peppers, specifically within the Capsicum genus. It is a capsaicinoid, a class of compounds responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its potential therapeutic applications and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-Capsaicin typically involves the condensation of vanillylamine with a suitable acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve the extraction of capsaicinoids from chili peppers followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from other capsaicinoids .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dehydro-Capsaicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-Dehydro-Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated cation channel found on nociceptive nerve fibers. When this compound binds to TRPV1, it induces depolarization and the initiation of action potentials, leading to the sensation of pain. Prolonged exposure results in desensitization of the sensory neurons, reducing pain perception .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H25NO3

Molecular Weight

303.4 g/mol

IUPAC Name

(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide

InChI

InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6-

InChI Key

QHRKXNFUKSSHEC-LMJRQTCTSA-N

Isomeric SMILES

CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC

Canonical SMILES

CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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